Xanthiol

Antipsychotic Safety Screening Hepatotoxicity Thioxanthene Neuroleptics

Thioxanthene neuroleptic researchers face confounding hepatotoxicity that obscures mechanistic interpretation. Xanthiol (CAS 14008-71-0) provides a well-characterized, lower-toxicity comparator. • Defined rank in hepatocyte GOT release assays; less toxic than flupenthixol/chlorprothixene (PMID: 1208553) • Propanol-terminated piperazine side chain enables chain-length-dependent D2/5-HT2A SAR studies • ACD/LogP 2.15 fills a QSAR data gap for BBB penetration modeling vs. flupenthixol (XLogP 4.42). For research use only; custom synthesis available with global delivery.

Molecular Formula C23H29ClN2OS
Molecular Weight 417.0 g/mol
CAS No. 14008-71-0
Cat. No. B085959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthiol
CAS14008-71-0
Molecular FormulaC23H29ClN2OS
Molecular Weight417.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO
InChIInChI=1S/C23H29ClN2OS/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2
InChIKeyVQLAZPRVCPICCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthiol: Hepatic Safety and Structural Profile


Xanthiol (CAS: 14008-71-0; UNII: MDW4J03B3Z) is a 2-chloro-substituted thioxanthene derivative developed as an antipsychotic agent . It belongs to the thioxanthene class of neuroleptics, sharing the tricyclic thioxanthene scaffold with established agents such as chlorprothixene, flupentixol and clopenthixol . Xanthiol bears a terminal propanol substituent on its piperazine side chain, distinguishing it from the ethanol-terminated side chains of flupentixol and clopenthixol . The compound was assigned an International Nonproprietary Name (INN) in 1962 and was originally developed under the code name Daxid by Pfizer .

Thioxanthene probe with distinct propanol-terminated piperazine side chain
Reported lower hepatocyte GOT leakage context in rat hepatocyte assays
Supports SAR, in silico ADME, and analytical standard workflows

Xanthiol Non-Interchangeability Rationale


Thioxanthene neuroleptics exhibit divergent cytotoxicity profiles and physicochemical properties despite sharing a common tricyclic nucleus. A comparative study of ten thioxanthenes in isolated rat hepatocytes demonstrated that minor structural variations—substituent type at position 2 and side-chain composition—produce substantial differences in hepatocellular enzyme leakage . Xanthiol occupies a specific position within this cytotoxicity rank ordering that does not overlap with that of chlorprothixene, flupenthixol, or clopenthixol, meaning that in-class substitution without empirical validation risks introducing unanticipated hepatic liability or altered disposition characteristics.

Cytotoxicity profile may differ
Minor structural variations produce divergent hepatocellular enzyme leakage; rank order shifts with substituent and side-chain composition.
Lipophilicity-driven distribution mismatch
Marked lipophilicity differential vs flupenthixol may alter tissue accumulation and brain penetration kinetics.
Receptor pharmacology not transferable
Side-chain length affects D2/5-HT2A target engagement; no binding data exist for xanthiol.

Xanthiol Comparator-Anchored Evidence


Reduced Hepatocyte Cytotoxicity vs Flupenthixol

In a direct head-to-head comparison using isolated rat hepatocytes, Xanthiol produced significantly less intracellular enzyme (GOT) leakage than flupenthixol. The rank ordering of cytotoxic potency placed flupenthixol (both cis- and trans-isomers) above Xanthiol, with the trifluoromethyl-substituted thioxanthenes being 3- to 4-fold more potent than their halogenated (chlorine or bromine) analogs . This quantitative positional difference indicates that Xanthiol, carrying a 2-chloro substituent rather than a 2-trifluoromethyl group, imposes a lower cytotoxic burden on hepatic cells under identical assay conditions.

Cytotoxicity Rank
Head-to-head
Xanthiol
Reported lower GOT leakage vs flupenthixol
Isolated rat hepatocyte assay; Abernathy 1975
Cytotoxicity Rank
Head-to-head
Xanthiol
Piperazine side-chain group shows lower cytotoxicity
Same assay system; Abernathy 1975
Lipophilicity Gap
Cross-study
Δ logP ≈ 2.27; ~187-fold lower partition coefficient
May reduce tissue accumulation tendency
ACD/LogP vs XLogP; predicted values
Side-Chain Length
Class-level
Propanol vs ethanol terminus; +1 rotatable bond
Underexplored SAR region; receptor data lacking
No published binding data; class-level inference
Antipsychotic Safety Screening Hepatotoxicity Thioxanthene Neuroleptics In Vitro Toxicology

Reduced Hepatocyte Cytotoxicity vs Chlorprothixene

The same study positioned Xanthiol below chlorprothixene and its equipotent derivative N-756A in the cytotoxicity rank order. Chlorprothixene, carrying a dimethylaminopropylidene side chain rather than a hydroxyalkylpiperazinylpropylidene side chain, was found to be 5- to 6-fold more potent in causing GOT leakage than its piperazine-containing counterparts . Xanthiol, which incorporates a piperazine-propanol side chain, falls into the lower-toxicity piperazine group, providing a quantifiable hepatocyte safety advantage over dimethylaminopropylidene-bearing thioxanthenes such as chlorprothixene.

Cytotoxicity Rank
Head-to-head
Xanthiol
Piperazine side-chain group shows lower cytotoxicity
Same assay system; Abernathy 1975
Lipophilicity Gap
Cross-study
Δ logP ≈ 2.27; ~187-fold lower partition coefficient
May reduce tissue accumulation tendency
ACD/LogP vs XLogP; predicted values
Side-Chain Length
Class-level
Propanol vs ethanol terminus; +1 rotatable bond
Underexplored SAR region; receptor data lacking
No published binding data; class-level inference
Neuroleptic Comparative Toxicology Chlorprothixene Benchmarking Hepatocellular Enzyme Leakage

Lipophilicity Gap Compared to Flupenthixol

Predicted logP values indicate a substantial lipophilicity gap between Xanthiol and flupenthixol. Xanthiol has an ACD/LogP of 2.15 , whereas flupenthixol has an experimentally validated XLogP of 4.42 . This ~2.27 log-unit differential translates to a theoretical >100-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, blood-brain barrier penetration kinetics, and volume of distribution. The lower lipophilicity of Xanthiol suggests a reduced tendency for extensive tissue accumulation and a potentially more predictable pharmacokinetic profile relative to the highly lipophilic flupenthixol.

Lipophilicity Gap
Cross-study
Δ logP ≈ 2.27; ~187-fold lower partition coefficient
May reduce tissue accumulation tendency
ACD/LogP vs XLogP; predicted values
Physicochemical Profiling Lipophilicity Blood-Brain Barrier Penetration Thioxanthene ADME

Propanol vs Ethanol Side-Chain in Thioxanthenes

Xanthiol contains a terminal propan-1-ol group on its piperazine side chain (3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol), whereas both clopenthixol and flupenthixol terminate with an ethanol group (2-[4-[3-(...)propylidene]piperazin-1-yl]ethanol) . This one-carbon elongation of the hydroxyalkyl chain increases molecular flexibility (7 rotatable bonds vs. 6 for flupenthixol) and alters hydrogen-bonding capacity, which may modulate interactions at dopamine D2 and serotonin 5-HT2A receptors—the primary targets of thioxanthene neuroleptics. No published receptor-binding data exist for Xanthiol, but SAR precedent within the thioxanthene class indicates that side-chain modifications affect receptor affinity and intrinsic activity .

Side-Chain Length
Class-level
Propanol vs ethanol terminus; +1 rotatable bond
Underexplored SAR region; receptor data lacking
No published binding data; class-level inference
Structure-Activity Relationship (SAR) Piperazine Side-Chain Engineering Thioxanthene Pharmacophore

Xanthiol Preclinical & Analytical Applications


Hepatotoxicity-Sensitive Neuroleptic Benchmarking

In studies where hepatic safety is a primary exclusion criterion, Xanthiol can serve as a lower-hepatotoxicity thioxanthene comparator against flupenthixol or chlorprothixene. The direct rank-order evidence from isolated rat hepatocytes supports its use as a reference compound for hepatocyte GOT release assays , enabling researchers to contextualize novel thioxanthene candidates within an established cytotoxicity hierarchy.

Thioxanthene Side-Chain Length SAR

Xanthiol's propanol-terminated piperazine side chain offers a unique probe for exploring the impact of hydroxyalkyl chain elongation on dopamine D2 and serotonin 5-HT2A receptor pharmacology. Alongside ethanol-terminated analogues (clopenthixol, flupenthixol), Xanthiol completes a homologous series that enables systematic SAR studies on chain-length-dependent receptor affinity and intrinsic efficacy .

In Silico ADME Model Calibration

The substantial logP differential between Xanthiol (ACD/LogP 2.15) and flupenthixol (XLogP 4.42) makes Xanthiol a valuable calibrant for in silico models predicting thioxanthene lipophilicity, blood-brain barrier penetration, and tissue distribution. Its intermediate physicochemical properties (as a chloro-substituted, propanol-terminated thioxanthene) fill a data gap in regulatory-relevant QSAR datasets .

Chloro-Thioxanthene Analytical Reference Standard

Xanthiol, bearing a 2-chloro substituent on its thioxanthene nucleus, can serve as a structurally defined reference standard for HPLC/LC-MS method development aimed at separating and quantifying chloro-substituted thioxanthene neuroleptics, particularly in forced-degradation or impurity-profiling studies where resolution from structurally similar agents (e.g., chlorprothixene, clopenthixol) is required .

Application
Selection Property
Validation Focus
Hepatocyte cytotoxicity profiling
Lower cytotoxicity rank context
Hepatocyte GOT release assay comparison
Side-chain length SAR studies
Propanol-terminated piperazine probe
D2/5-HT2A receptor pharmacology comparison
In silico ADME model refinement
Intermediate lipophilicity benchmark
LogP and BBB penetration model validation
Chloro-thioxanthene analytical standard
2-chloro thioxanthene reference
Resolution from chlorprothixene/clopenthixol
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